molecular formula C7H11ClO B13965313 1-(2-Chlorocyclopentyl)ethan-1-one CAS No. 73945-56-9

1-(2-Chlorocyclopentyl)ethan-1-one

Cat. No.: B13965313
CAS No.: 73945-56-9
M. Wt: 146.61 g/mol
InChI Key: HCCYCFVFZRZVAU-UHFFFAOYSA-N
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Description

1-(2-Chlorocyclopentyl)ethanone is an organic compound with the molecular formula C7H11ClO It is a chlorinated derivative of cyclopentanone, featuring a chlorine atom attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorocyclopentyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of cyclopentanone. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure the selective chlorination at the desired position on the cyclopentane ring .

Industrial Production Methods

In industrial settings, the production of 1-(2-chlorocyclopentyl)ethanone often involves continuous preparation systems. These systems allow for the automated and controlled addition of reactants, improving the efficiency and yield of the process. For example, a continuous preparation method might use alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination and ring-closing reactions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorocyclopentyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentyl ethanones, depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorocyclopentyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorocyclopentyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the chlorine atom.

    2-Chlorocyclopentanone: A similar compound with the chlorine atom in a different position.

    1-(1-Chlorocyclopropyl)ethanone: Another chlorinated cycloalkane derivative.

Uniqueness

1-(2-Chlorocyclopentyl)ethanone is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This positioning can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it valuable for specific applications .

Properties

CAS No.

73945-56-9

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-(2-chlorocyclopentyl)ethanone

InChI

InChI=1S/C7H11ClO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4H2,1H3

InChI Key

HCCYCFVFZRZVAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1Cl

Origin of Product

United States

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